2,5-Diethyl-4-methylbenzene-1,3-diamine
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Overview
Description
2,5-Diethyl-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C₁₁H₁₈N₂. It is a derivative of benzene, characterized by the presence of two ethyl groups, one methyl group, and two amino groups attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diethyl-4-methylbenzene-1,3-diamine can be synthesized through the reaction of aniline with 2,4-dinitro-3,5-diethyl toluene (DNT) under basic conditions. The reaction involves nucleophilic substitution, where the amino groups replace the nitro groups on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps like distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-4-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium (Pd) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
2,5-Diethyl-4-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,5-Diethyl-4-methylbenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine, 4-methyl-:
2,6-Diamino-3,5-diethyltoluene: This compound has ethyl groups in different positions compared to 2,5-Diethyl-4-methylbenzene-1,3-diamine.
Uniqueness
This compound is unique due to its specific arrangement of ethyl and methyl groups, which influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific industrial and research applications .
Properties
CAS No. |
26601-63-8 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,5-diethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-4-8-6-10(12)9(5-2)11(13)7(8)3/h6H,4-5,12-13H2,1-3H3 |
InChI Key |
GCIGOEOZGOYSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1C)N)CC)N |
Origin of Product |
United States |
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